molecular formula C17H18N2O5S B2934937 2-hydroxy-5-(morpholinosulfonyl)-N-phenylbenzamide CAS No. 946259-98-9

2-hydroxy-5-(morpholinosulfonyl)-N-phenylbenzamide

Cat. No.: B2934937
CAS No.: 946259-98-9
M. Wt: 362.4
InChI Key: BDSWAMJSTAZACW-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(morpholinosulfonyl)-N-phenylbenzamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a hydroxyl group, a morpholinosulfonyl group, and a phenylbenzamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-5-(morpholinosulfonyl)-N-phenylbenzamide typically involves a multi-step process. One common method includes the reaction of 2-hydroxy-5-sulfobenzoic acid with morpholine in the presence of a dehydrating agent to form the morpholinosulfonyl derivative. This intermediate is then reacted with N-phenylbenzamide under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(morpholinosulfonyl)-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed under specific conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Hydroxy-5-(morpholinosulfonyl)-N-phenylbenzamide has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-hydroxy-5-(morpholinosulfonyl)-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may interfere with cellular signaling pathways, resulting in antimicrobial or anticancer activities. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-sulfobenzoic acid: Shares a similar core structure but lacks the morpholinosulfonyl and phenylbenzamide groups.

    2-Hydroxy-5-methoxyphenylphosphonic acid: Contains a hydroxyl and methoxy group but differs in its phosphonic acid moiety.

    2-Hydroxy-5-iodopyridine: Features a hydroxyl and iodine group, with a pyridine ring instead of a benzamide structure.

Uniqueness

2-Hydroxy-5-(morpholinosulfonyl)-N-phenylbenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholinosulfonyl group, in particular, enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-hydroxy-5-morpholin-4-ylsulfonyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c20-16-7-6-14(25(22,23)19-8-10-24-11-9-19)12-15(16)17(21)18-13-4-2-1-3-5-13/h1-7,12,20H,8-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSWAMJSTAZACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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